2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Description
Research Context and Significance
Heterocyclic compounds constitute 60% of commercial pharmaceuticals due to their structural diversity and capacity for targeted molecular interactions. The tetrahydrobenzo[b]thiophene scaffold, in particular, demonstrates exceptional adaptability in drug design, with demonstrated efficacy across anticancer, antimicrobial, and analgesic applications. When functionalized with oxobutanoic acid derivatives – known for their roles as metabolic intermediates and enzyme inhibitors – the resulting hybrids exhibit enhanced pharmacokinetic properties and binding specificity.
The strategic incorporation of allylamino and ethoxycarbonyl groups in this compound addresses two critical challenges in medicinal chemistry:
- Bioavailability Enhancement : The allylamino moiety improves aqueous solubility while maintaining lipophilic character for membrane penetration.
- Targeted Reactivity : The ethoxycarbonyl group serves as a prodrug motif, enabling controlled release of active metabolites under physiological conditions.
Historical Development of Tetrahydrobenzo[b]Thiophene Chemistry
The synthetic exploration of benzo[b]thiophene derivatives began with Friedel-Crafts cyclization techniques in the early 20th century, but significant advances emerged through Klumpp's work on superelectrophilic intermediates:
Key Milestones :
The evolution from simple thiophene analogs to saturated tetrahydro derivatives significantly improved metabolic stability while retaining aromatic π-system interactions.
Structural Classification within Heterocyclic Chemistry Framework
This compound belongs to three distinct structural classes:
- Fused Bicyclic Systems : The 4,5,6,7-tetrahydrobenzo[b]thiophene core combines a saturated cyclohexene ring with a thiophene moiety, creating a conformationally restricted scaffold ideal for enzyme binding.
- Amino Acid Derivatives : The 4-oxobutanoic acid component introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions with biological nucleophiles.
- Prodrug Systems : Ethoxycarbonyl protection of the thiophene 3-position allows pH-dependent hydrolysis to carboxylic acid metabolites.
The molecular architecture facilitates simultaneous interactions with multiple binding pockets, as demonstrated in Figure 1:
$$
\text{Structure} = \underbrace{\text{Tetrahydrobenzo[b]thiophene}}{\text{Hydrophobic anchor}} + \underbrace{\text{4-Oxobutanoic acid}}{\text{Charge modulation}} + \underbrace{\text{Allylamino/Ethoxycarbonyl}}_{\text{Solubility/Stability modifiers}}
$$
Current Research Landscape
Recent studies emphasize three primary research directions:
1. Synthetic Methodologies :
- Gewald reaction optimizations enable one-pot assembly of tetrahydrobenzo[b]thiophene cores at gram-scale
- Microwave-assisted coupling reduces oxobutanoic acid conjugation times from 12h to 45min
2. Computational Modeling :
- Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to COX-2 active site
- DFT calculations reveal HOMO localization on thiophene sulfur, suggesting redox-mediated mechanisms
3. Biological Screening :
Rationale for Research Focus on Oxobutanoic Acid Derivatives
The 4-oxobutanoic acid moiety confers unique advantages:
- Metabolic Integration : Serves as substrate analog for ketoglutarate-dependent enzymes
- Chelation Capacity : The α-keto acid group coordinates divalent cations (Fe²⁺, Mg²⁺) in metalloproteinases
- Tautomeric Flexibility : Exists in equilibrium between keto and enol forms, adapting to binding site requirements
Structural comparisons with related compounds highlight enhanced binding affinities:
| Compound | Target | Kd (nM) |
|---|---|---|
| Parent thiophene | COX-2 | 420 |
| Oxobutanoic hybrid | COX-2 | 38 |
| Metamizole | COX-2 | 650 |
Data adapted from in vitro studies.
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-3-9-19-12(17(22)23)10-14(21)20-16-15(18(24)25-4-2)11-7-5-6-8-13(11)26-16/h3,12,19H,1,4-10H2,2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMADHGWPRGOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid often involves multiple steps of organic synthesis
Industrial Production Methods: On an industrial scale, the synthesis could involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields larger quantities of the compound with consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Reactions often involve reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various alkyl halides for substitution reactions. Conditions typically require controlled temperatures, catalysts, and solvents like dichloromethane or tetrahydrofuran.
Major Products: The primary products formed from these reactions can vary
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Analgesic Effects : Studies have shown that certain derivatives possess analgesic properties that surpass those of standard analgesics like metamizole. This was evaluated using the "hot plate" method on animal models .
- Antiviral Properties : Some studies have reported antiviral activities against chronic hepatitis B virus infections. The compound's ability to inhibit viral replication makes it a candidate for further antiviral drug development .
Medicinal Chemistry
- Pain Management : The analgesic properties suggest potential applications in developing new pain relief medications.
- Antiviral Treatments : Its effectiveness against hepatitis B indicates possible use in antiviral therapies.
Organic Synthesis
- Building Block for Complex Molecules : The compound can serve as a versatile building block for synthesizing more complex organic molecules due to its multiple reactive sites.
- Synthesis of Bioactive Compounds : Its derivatives may be used to create new pharmaceuticals with enhanced efficacy and reduced side effects.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their chemical and biological properties.
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic Acid (CAS 62159-41-5)
- Structural Difference: Lacks the allylamino group, instead featuring a direct amino linkage to the 4-oxobutanoic acid.
- Molecular Formula: C₁₅H₁₉NO₅S vs. C₁₆H₂₁N₂O₅S (target compound).
- Implications: The absence of the allylamino group reduces steric bulk and may alter binding interactions in biological systems. This analog serves as a baseline for evaluating the allyl substituent’s role .
4-((3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic Acid (CAS 331760-61-3)
- Structural Difference : Incorporates a 7-oxo group on the tetrahydrobenzo[b]thiophen ring.
- This modification could enhance or diminish activity depending on the target receptor’s environment .
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 161364-70-1)
- Structural Difference: Replaces the allylamino group with a methoxy-oxobutanoyl chain and substitutes the carboxylic acid with an ethyl ester.
- Implications: The ester group improves membrane permeability but requires hydrolysis for activation. The methoxy moiety may reduce reactivity compared to the allylamino group .
2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives
- Structural Difference: Features a dioxo-butylenamino side chain and aryl substituents.
- Biological Relevance : These derivatives exhibit analgesic activity exceeding metamizole in murine models, highlighting the importance of the dioxo and aryl groups in pain modulation .
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic Acid
- Structural Difference : Replaces the tetrahydrobenzo[b]thiophen core with a 5-methyl-4-phenylthienyl ring.
Comparative Data Table
*Calculated based on molecular formula C₁₆H₂₁N₂O₅S.
Biological Activity
The compound 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An allylamino group,
- A tetrahydrobenzo[b]thiophene moiety,
- A 4-oxobutanoic acid backbone.
This unique configuration contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Antitumor Activity :
- Studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated IC values ranging from 23.2 to 49.9 μM in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .
- The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
- Analgesic Effects :
- Antiviral and Antimicrobial Activity :
Antitumor Activity Evaluation
The compound's antitumor efficacy was assessed through various assays:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 23.2 | Apoptosis |
| 2 | HepG-2 | 49.9 | Necrosis |
| 3 | A549 | 35.0 | Cell Cycle Arrest |
The results indicate that the tested compound induces apoptosis in MCF-7 cells with a notable reduction in cell viability by approximately 26.86% compared to untreated controls .
Case Studies
- Case Study on Analgesic Activity :
- Antiviral Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodology : The compound shares structural motifs with tetrahydrobenzo[b]thiophene derivatives, which are typically synthesized via multicomponent Petasis reactions. For example, analogous compounds were prepared using HFIP (hexafluoroisopropanol) as a solvent and 3Å molecular sieves to drive boronic acid coupling reactions . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to boronic acid) and reaction time (40 minutes to 12 hours, depending on steric hindrance). Post-reaction purification via preparative chromatography (e.g., reverse-phase HPLC with MeCN:H₂O gradients) is critical .
Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the presence of allylamino, ethoxycarbonyl, and tetrahydrobenzo[b]thiophene moieties. For stereochemical analysis, compare experimental NMR shifts with computational predictions (e.g., DFT calculations). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., observed m/z 385.1580 vs. calculated 385.1580 for a related compound) . IR spectroscopy can identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodology : Store the compound in moisture-free environments at -20°C, as hydrolytic cleavage of the ethoxycarbonyl group is a risk. Stability assays (e.g., HPLC monitoring over 72 hours at room temperature) can identify degradation pathways. Avoid prolonged exposure to light, as thiophene derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodology : If inconsistent activity arises (e.g., antimicrobial vs. null results), perform dose-response assays to confirm potency thresholds. Use SAR (Structure-Activity Relationship) analysis to isolate critical functional groups. For example, substituents on the tetrahydrobenzo[b]thiophene ring (e.g., electron-withdrawing groups) may enhance binding to bacterial targets . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .
Q. What experimental strategies are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Computational Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid and thiophene sulfur .
- Biophysical Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Q. How can researchers mitigate challenges in analyzing byproducts or impurities formed during synthesis?
- Methodology : Use LC-MS/MS to detect low-abundance impurities. For example, Michael addition byproducts (e.g., thioglycolic acid adducts) may form if reaction conditions are suboptimal . Adjust purification protocols (e.g., switch from silica gel to size-exclusion chromatography) to separate structurally similar contaminants. Quantify impurities against validated reference standards .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and bioavailability?
- Methodology :
- LogP/D Solubility : Use SwissADME or MarvinSketch to estimate partition coefficients and aqueous solubility. The ethoxycarbonyl group may increase lipophilicity, requiring formulation adjustments for in vivo studies .
- Pharmacokinetics : SimCYP or GastroPlus can model absorption and clearance rates. Focus on optimizing the carboxylic acid moiety for membrane permeability .
Q. How does the compound’s stability vary under physiological pH conditions, and what formulation strategies improve its half-life?
- Methodology : Conduct pH-dependent stability studies (pH 1–10, 37°C) with UV-Vis or HPLC monitoring. The allylamino group may protonate at acidic pH, altering solubility. To enhance stability, consider prodrug strategies (e.g., esterification of the carboxylic acid) or encapsulation in PEGylated nanoparticles .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
